![molecular formula C24H35N3O2 B4228525 N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B4228525.png)
N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide
Übersicht
Beschreibung
N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide, commonly known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). This chemical compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of neurological disorders.
Wirkmechanismus
AMN082 exerts its pharmacological effects by selectively binding to and activating N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide, a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to modulate the release of neurotransmitters, inhibit the activity of voltage-gated calcium channels, and regulate the function of ionotropic glutamate receptors.
Biochemical and Physiological Effects:
AMN082 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the modulation of synaptic plasticity, the regulation of neuronal excitability, and the promotion of neuroprotection. AMN082 has also been shown to have anti-inflammatory effects and to regulate the immune response in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
AMN082 has several advantages for use in laboratory experiments. It is a selective agonist of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide, which allows for the precise modulation of this receptor without affecting other receptors. It is also relatively stable and has a long half-life, which allows for sustained activation of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide. However, AMN082 has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on AMN082. One area of interest is the development of more potent and selective agonists of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide. Another area of interest is the investigation of the role of N-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methylphenyl)-1-adamantanecarboxamide in the pathophysiology of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential therapeutic applications of AMN082 in other areas, such as pain management and addiction.
Wissenschaftliche Forschungsanwendungen
AMN082 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. Studies have shown that AMN082 can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
N-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-methylphenyl)adamantane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-18-2-4-21(5-3-18)23-13-19-12-20(14-23)16-24(15-19,17-23)22(29)25-27-8-6-26(7-9-27)10-11-28/h2-5,19-20,28H,6-17H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRNKYNRDFBDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN5CCN(CC5)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.